molecular formula C20H13O4P B1197102 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 35193-63-6

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1197102
CAS No.: 35193-63-6
M. Wt: 348.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is a chiral chemical compound widely used in various chemical reactions and industrial applications. It is known for its role as a chiral ligand and catalyst in asymmetric synthesis, making it a valuable tool in the field of organic chemistry .

Biochemical Analysis

Biochemical Properties

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate plays a significant role in biochemical reactions, particularly in asymmetric synthesis. It interacts with various enzymes, proteins, and other biomolecules to mediate and catalyze reactions. For instance, it forms complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . Additionally, it is used in chiral Bronsted acid-catalyzed enantioselective Mannich reactions . The nature of these interactions often involves the formation of stable complexes that facilitate the desired chemical transformations.

Cellular Effects

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral ligand in hydrocarboxylation reactions can impact the synthesis of essential biomolecules within cells . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone by forming stable complexes with the substrate . These interactions often result in changes in gene expression and enzyme activity, leading to the desired biochemical outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being protected from light and stored under nitrogen . Its activity may decrease over time, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition or disruption of metabolic pathways, leading to cellular dysfunction . Therefore, determining the optimal dosage is crucial for achieving the desired outcomes while minimizing potential risks.

Metabolic Pathways

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It plays a role in the hydrocarboxylation reactions, forming complexes with rhodium to mediate these processes . These interactions can influence the overall metabolic state of cells, affecting the synthesis and degradation of key biomolecules.

Transport and Distribution

The transport and distribution of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions ensure that the compound reaches the desired cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with the appropriate biomolecules and participate in the relevant biochemical reactions, ensuring its efficacy in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through the reaction of 1,1’-binaphthyl-2,2’-diol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

  • 1,1’-Binaphthyl-2,2’-diamine
  • 1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate
  • 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate

Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable chiral complexes with a wide range of transition metals makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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Record name 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
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Record name Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
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1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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